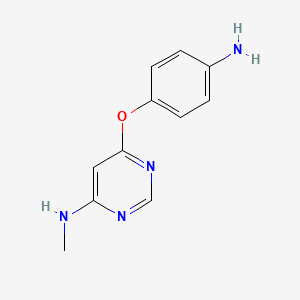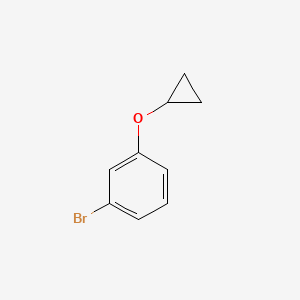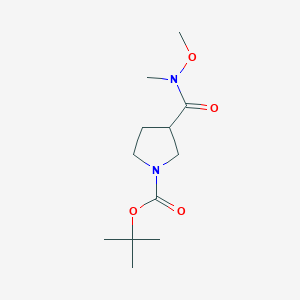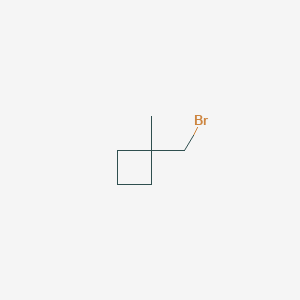
1-(Bromomethyl)-1-methylcyclobutane
説明
1-(Bromomethyl)-1-methylcyclobutane (C5H9Br) is an organic compound that belongs to the class of cyclobutanes. It is a colorless liquid with a boiling point of 135°C and a melting point of -77°C. It is used in organic synthesis and has been studied for its potential applications in various areas of research.
科学的研究の応用
Stereochemical Analysis
1-(Bromomethyl)-1-methylcyclobutane and its homologues are studied for their stereochemical properties using NMR spectroscopy. The research focuses on the ring conformations and the preference of halogen substituents in methylated halocyclobutanes for pseudo equatorial positions, providing valuable insights for synthetic chemistry applications (Hittich, 1982).
Synthesis Approaches
A method has been developed for synthesizing 1-aminomethyl-1-fluorocycloalkanes, starting from methylenecycloalkanes. This includes the conversion of 1-bromomethyl-1-fluorocycloalkanes via azide substitution and hydrogenation, highlighting a convenient approach to synthesizing complex cycloalkane scaffolds (Moens, D’hooghe, & Kimpe, 2013).
Medicinal Chemistry
In medicinal chemistry, specific cyclobutane derivatives have shown significant biological activity. For instance, compounds like 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole exhibit antibacterial effects. Such research indicates the potential of cyclobutane derivatives in developing new therapeutic agents (Sarı, Güven, Yilmaz, Cukurovalı, & Aksoy, 2002).
Organic Synthesis and Reactions
This compound and related compounds are key in synthesizing various organic structures. For example, they are used in the dehydrobromination of 3-bromomethyl- and 3-bromo-3-methoxymethylcyclobutane-1-carbonitriles to produce bicyclobutane derivatives, demonstrating their versatility in organic synthesis (Razin, Ulin, Raev, Zadonskaya, & Zuev, 2003).
Kinetic Analysis
Kinetic analysis of the thermal isomerizations of compounds like 1-(E)-propenyl-2-methylcyclobutane can provide insights into reaction mechanisms and rates, crucial for understanding and optimizing chemical reactions in various industrial and research settings (Baldwin & Burrell, 2003).
Novel Synthesis Routes
Innovative synthesis routes for compounds like 1-aminocyclobutanecarboxylic acid, starting from 1-bromo-cyclobutanecarboxylic acid, demonstrate the flexibility and utility of cyclobutane derivatives in synthesizing amino acids with potential pharmaceutical applications (Fu Zhi-feng, 2004).
作用機序
Brominated Compounds in Organic Chemistry
Brominated compounds, such as 1-(Bromomethyl)-1-methylcyclobutane, are often used in organic synthesis due to their reactivity. The bromine atom in these compounds is electrophilic, meaning it has a tendency to attract electrons. This makes it a good leaving group in reactions, allowing for the introduction of other groups or compounds at the site of the bromine atom .
Potential Targets and Mode of Action
The mode of action typically involves the nucleophile attacking the electrophilic carbon bonded to the bromine, leading to the substitution of the bromine atom .
Biochemical Pathways
Brominated compounds can participate in various reactions, potentially leading to the formation of new compounds with biological activity .
Pharmacokinetics
The pharmacokinetics of this compound are not known. In general, the absorption, distribution, metabolism, and excretion (ADME) of a compound depend on its chemical structure and properties. Brominated compounds can potentially be metabolized through reactions involving the bromine atom .
Result of Action
The reactivity of the bromine atom can lead to the formation of new compounds with potential biological activity .
Action Environment
The action of this compound can potentially be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. These factors can affect the reactivity of the bromine atom and thus the outcome of reactions .
特性
IUPAC Name |
1-(bromomethyl)-1-methylcyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-6(5-7)3-2-4-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJMIRNMEIFCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



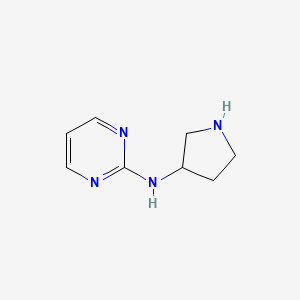
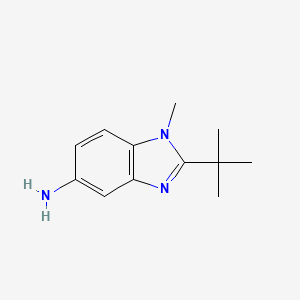
![2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid](/img/structure/B1527570.png)
![4-[(2,4-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B1527571.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1527575.png)
![[2-(Hexyloxy)-4-methylphenyl]methanamine](/img/structure/B1527579.png)
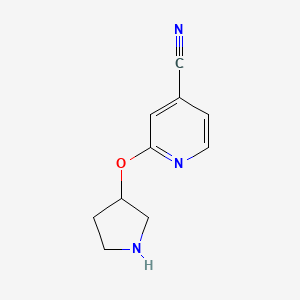
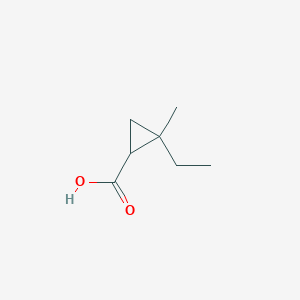
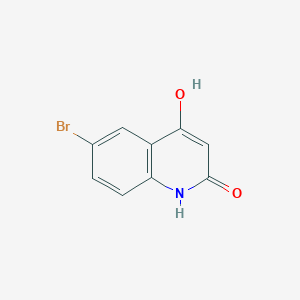
![[4-(Prop-1-yn-1-yl)phenyl]methanol](/img/structure/B1527585.png)
![2-[2-(Dimethylamino)ethoxy]pyridine-4-carboxylic acid](/img/structure/B1527586.png)
